(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
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Overview
Description
(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound with a unique structure that includes a boron atom within a dioxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves multiple steps. One common approach is to start with the preparation of the dioxaborole ring, followed by the introduction of the chloro-phenylethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other parts of the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between boron-containing molecules and biological systems. Its ability to form stable complexes with biomolecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential as a therapeutic agent. Its boron-containing structure may allow for the development of new drugs with unique mechanisms of action.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing boronic acid groups are similar in that they also contain boron atoms capable of forming reversible covalent bonds.
Dioxaborolanes: These compounds share the dioxaborole ring structure and have similar chemical properties.
Uniqueness
What sets (3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole apart is its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological molecules and enables the compound to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C18H24BClO2 |
---|---|
Molecular Weight |
318.6 g/mol |
IUPAC Name |
(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-phenylethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C18H24BClO2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12/h4-8,13-16H,9-11H2,1-3H3/t13-,14-,15+,16+,18-/m0/s1 |
InChI Key |
PTGWAXPRTHAQCZ-UJHHCITNSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC4=CC=CC=C4)Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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